3-Acetyl-5-nitrobenzoic acid

Übersicht

Beschreibung

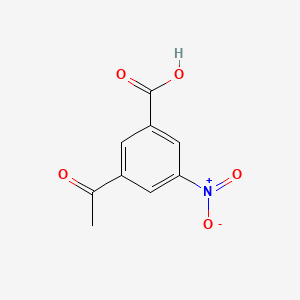

3-Acetyl-5-nitrobenzoic acid is an organic compound characterized by the presence of an acetyl group at the third position and a nitro group at the fifth position on a benzoic acid ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Wirkmechanismus

Nitro Compounds

Nitro compounds are a significant class of organic compounds where a nitrogen atom is bonded to an oxygen atom by a single bond and the oxygen atom is bonded to another oxygen atom by a double bond. The nitro group is a powerful electron-withdrawing group, making the carbon atom to which it is bonded highly susceptible to nucleophilic attack .

Benzoic Acid Derivatives

Benzoic acid derivatives are commonly used in the synthesis of a wide variety of substances. The carboxyl group (COOH) in benzoic acid participates in hydrogen bonding, and the ring structure is resistant to reactions that would break the ring. The chemistry of benzoic acid is dominated by the carboxyl group, and the ring provides a stable structure .

Biochemische Analyse

Biochemical Properties

3-Acetyl-5-nitrobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to be a versatile reaction component and reagent in organic synthesis . The compound can act as a substrate for enzymes involved in the synthesis of complex molecules, facilitating the formation of new chemical bonds. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that this compound can affect the activity of key signaling molecules, leading to alterations in cellular responses . Furthermore, the compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins and enzymes. These changes can ultimately affect cellular metabolism, leading to variations in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the production of specific proteins and enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism. These changes can persist even after the compound has been removed from the experimental system, indicating potential long-term impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. As the dosage increases, the compound can exert more pronounced effects, including alterations in gene expression, enzyme activity, and cellular metabolism . High doses of this compound can lead to toxic or adverse effects, such as cellular damage, inflammation, and oxidative stress. These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential harm to the subjects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. For example, the oxidation of this compound can produce reactive intermediates that can further react with other cellular components, affecting cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can also be influenced by its interactions with other biomolecules, such as proteins and lipids, which can affect its solubility and stability. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and applications.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of specific amino acid sequences or chemical groups on this compound can facilitate its localization to the nucleus, mitochondria, or other organelles. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity, making it an important factor to consider in experimental design and analysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-5-nitrobenzoic acid typically involves the nitration of 3-acetylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Acetyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The acetyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the acetyl group under suitable conditions.

Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

Reduction: 3-Amino-5-nitrobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Oxidation: 3-Carboxy-5-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

3-Acetyl-5-nitrobenzoic acid finds applications in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

3-Acetylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.

5-Nitrobenzoic acid: Lacks the acetyl group, affecting its reactivity and applications.

3-Amino-5-nitrobenzoic acid: A reduction product of 3-acetyl-5-nitrobenzoic acid, with different chemical properties and applications.

Uniqueness: this compound is unique due to the presence of both an acetyl and a nitro group on the benzoic acid ring, which imparts distinct reactivity and versatility in chemical synthesis and applications

Biologische Aktivität

3-Acetyl-5-nitrobenzoic acid (C₉H₇N₁O₅), a compound characterized by its unique functional groups, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound is an organic compound featuring:

- Molecular Formula : C₉H₇N₁O₅

- Molecular Weight : 209.156 g/mol

- Density : 1.439 g/cm³

- Boiling Point : Approximately 372.5 °C

The presence of both a nitro group and an acetyl group contributes to its reactivity and biological activity, making it a valuable compound for synthetic applications in organic chemistry and pharmacology .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .

- Enzyme Inhibition : It has been shown to interact with enzymes, potentially inhibiting their activity, which could be beneficial in treating diseases influenced by these enzymes .

- Cellular Effects : The compound can modulate cellular processes, affecting gene expression and metabolism, which is critical in understanding its therapeutic potential .

The molecular mechanism of action for this compound involves several key processes:

- Binding Interactions : The compound can bind to specific biomolecules through hydrogen bonding and hydrophobic interactions, influencing their function .

- Signaling Pathway Modulation : It affects key signaling molecules within cells, leading to alterations in cellular responses that can be harnessed for therapeutic purposes .

Study on Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones, highlighting its potential as a viable antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

This data suggests that the compound may serve as a foundation for developing new antibacterial therapies .

Study on Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was evaluated for its impact on acetylcholinesterase (AChE) activity. The findings revealed a dose-dependent inhibition of AChE, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's.

| Concentration (µM) | AChE Activity (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 40 |

These results suggest that the compound could be further explored for its neuroprotective properties .

Eigenschaften

IUPAC Name |

3-acetyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPFKIQNBJVASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590752 | |

| Record name | 3-Acetyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717-75-9 | |

| Record name | 3-Acetyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.